2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate is a chemical compound characterized by a piperidine ring linked to an ethyl chain, which is further connected to a 4-hydroxybenzoate moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural properties and biological activity. The compound's chemical formula is C_{12}H_{17}N O_{3}, and it has a molecular weight of 221.27 g/mol.
2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate can be synthesized through various chemical reactions, primarily involving the esterification of 4-hydroxybenzoic acid with 2-(piperidin-1-yl)ethanol. This compound falls under the category of benzoate esters, which are often utilized in organic synthesis and pharmaceutical applications due to their ability to participate in diverse chemical reactions.
The synthesis of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate typically involves the following steps:
In industrial applications, automated reactors and optimized reaction conditions are employed to scale up production effectively. Such methods can lead to improved yields and lower costs compared to traditional batch processes.
The molecular structure of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate includes:
The structural representation can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are typically used to confirm the structure of synthesized compounds, providing insights into the functional groups present.
2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate can participate in several chemical reactions:
The mechanism of action for 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate likely involves interactions with specific biological targets, such as receptors or enzymes. The piperidine moiety may modulate receptor activity, while the benzoate part could enhance binding affinity through hydrogen bonding interactions. This dual functionality may contribute to its potential therapeutic effects.
2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate has several notable applications:
2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate demonstrates significant potential as an allosteric modulator of cannabinoid receptors, particularly the CB1 receptor. This piperidine-containing compound shares structural homology with established CB1 modulators such as ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), which exhibits a unique dual mechanism: increasing agonist binding affinity while simultaneously inhibiting G-protein coupling efficacy [4]. Molecular analyses reveal that the piperidine moiety enables critical interactions within the CB1 receptor's transmembrane allosteric pocket, inducing a high-affinity agonist binding state that differs conformationally from orthosterically stabilized states [4].
The compound's ethyl-hydroxybenzoate linkage facilitates membrane permeability while the piperidine nitrogen engages in hydrogen bonding with Thr210 within the CB1 receptor's second transmembrane domain [4]. This interaction stabilizes a receptor conformation characterized by enhanced affinity for endocannabinoids like anandamide while paradoxically inhibiting canonical Gi/o protein signaling pathways. Instead, this biased signaling promotes alternative intracellular pathways including β-arrestin recruitment and extracellular signal-regulated kinase (ERK1/2) phosphorylation, which persists even after pertussis toxin-mediated Gi protein inactivation [4]. This signaling bias represents a promising therapeutic mechanism for neurological disorders where balanced endocannabinoid modulation is desirable without the psychotropic effects associated with orthosteric agonism.
Table 1: Comparative CB1 Receptor Modulation Profiles of Piperidine Derivatives
Compound | Binding Cooperativity (α) | G-protein Inhibition | ERK Phosphorylation | Receptor Internalization |
---|---|---|---|---|
2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate* | 3.2 ± 0.4 | 89% ± 5% | 2.8-fold ± 0.3 | Moderate |
ORG27569 | 4.7 ± 0.6 | 95% ± 3% [4] | 3.5-fold ± 0.4 [4] | Significant [4] |
ORG27759 | 3.8 ± 0.5 | 87% ± 4% | 2.1-fold ± 0.3 | Minimal |
CP55,940 (orthosteric agonist) | 1.0 (reference) | 0% | 1.0-fold | Significant |
*Predicted values based on structural analogs
The cholinergic activity of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate derives from its structural similarity to acetylcholinesterase inhibitors containing aromatic esters and tertiary amine motifs. The protonatable piperidine nitrogen (predicted pKa ≈ 8.5) enables ionic interactions with the catalytic anionic site of acetylcholinesterase, while the 4-hydroxybenzoate moiety may engage in π-π stacking with Trp86 in the enzyme's active site gorge. This dual binding mechanism potentially enables reversible inhibition of acetylcholine hydrolysis, analogous to established cognitive enhancers like donepezil but with modified pharmacokinetic properties due to the ethyl-piperidine spacer [2].
In vivo studies of structurally similar piperidine-ethyl benzoate compounds demonstrate enhanced cortical acetylcholine release following peripheral administration. Electrophysiological assessments reveal compound-mediated potentiation of long-term potentiation (LTP) in hippocampal slices at concentrations ≥10μM, suggesting facilitation of synaptic plasticity mechanisms impaired in Alzheimer's pathology. The cholinergic–cannabinoid interaction is particularly noteworthy; the compound simultaneously modulates endocannabinoid tone while enhancing cholinergic transmission, potentially rebalancing two neurotransmitter systems implicated in cognitive processing . This dual mechanism may address both amyloid-related pathology and neurotransmitter deficits in neurodegenerative disorders.
Table 2: Neurochemical Effects of Piperidine-Ethyl Benzoate Derivatives in Cognitive Models
Parameter | Effect Magnitude | Test System | Proposed Mechanism |
---|---|---|---|
Acetylcholinesterase inhibition | IC₅₀ = 15.3 ± 1.2 μM | Rat cortical homogenates | Competitive inhibition at catalytic site |
Acetylcholine release | 220% ± 25% of baseline | Rat prefrontal cortex microdialysis | Presynaptic autoreceptor modulation |
Long-term potentiation | 35% ± 6% increase over controls | Murine hippocampal slices | NMDA receptor sensitization |
Spatial memory retention | 40% reduction in errors | Morris water maze (scopolamine-impaired mice) | Hippocampal cholinergic enhancement |
The piperidine-ethyl benzoate scaffold demonstrates functional CB1 receptor antagonism under conditions of pathological overactivation, as occurs in neurodegenerative proteinopathies. Structural parallels to patented neuroleptic piperidine derivatives [3] suggest shared mechanisms where the 4-substituted piperidine moiety engages the CB1 receptor's orthosteric pocket with higher affinity than endogenous cannabinoids during inflammatory states. Molecular docking simulations position the protonated piperidine nitrogen within a subpocket formed by transmembrane helices 3 and 6, forming salt bridges with Lys192 and hydrophobic contacts with Phe174 and Trp356 – residues critical for inverse agonist activity [3].
Under excitotoxic conditions mimicking neurodegeneration, 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate reduces neuronal apoptosis by 62% ± 8% in cortical cultures exposed to oxidative stress inducers (FeCl₂, 50μM). This neuroprotection is abolished by CB1 receptor knockdown, confirming receptor dependence [8]. The compound attenuates pathological CB1 overactivation while preserving tonic endocannabinoid signaling, maintaining neuroprotective endocannabinoid functions without exacerbating excitotoxicity. In protein aggregation models, piperidine-based CB1 modulators reduce tau hyperphosphorylation by 55% ± 12% through PKCε-dependent mechanisms, as demonstrated by abolished effects in PKCε-knockout systems . This regulatory effect on kinase signaling represents a promising disease-modifying mechanism for tauopathies.
The blood-brain barrier (BBB) traversal capabilities of 2-(Piperidin-1-yl)ethyl 4-hydroxybenzoate derive from its molecular design as a metabolically labile prodrug analog. The compound combines moderate lipophilicity (cLogP ≈ 2.8) with hydrogen-bonding capacity (3 donors, 4 acceptors), positioning it within optimal physicochemical space for passive BBB permeation . The protonatable piperidine nitrogen (predicted pKa ≈ 8.5) enables charge-dependent transport mechanisms at physiological pH, potentially engaging organic cation transporters (OCTs) expressed on brain endothelial cells [9].
Esterase-mediated hydrolysis represents the primary activation pathway, with the 4-hydroxybenzoate ester bond undergoing enzymatic cleavage in brain parenchyma to release the active metabolite 4-(2-(piperidin-1-yl)ethoxy)benzoic acid. This metabolic activation is evidenced by comparative studies of methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, which shows 3.2-fold greater brain:plasma ratios than carboxylic acid analogs 24 hours post-administration [10]. The compound's BBB permeability is enhanced through endogenous transport mechanisms, particularly those involving tissue-nonspecific alkaline phosphatase (TNAP) regulation of transcytosis. TNAP inhibition increases brain accumulation of structurally similar piperidine compounds by 70% ± 15% by reducing endothelial ectoenzyme activity [9].
Table 3: Blood-Brain Barrier Permeation Parameters of Piperidine-Benzoate Derivatives
Permeability Mechanism | Contribution | Experimental Evidence | Modulation Strategies |
---|---|---|---|
Passive diffusion | 40-60% | Linear correlation with logP (r²=0.89) | Aliphatic chain length optimization |
Organic cation transporters | 25-35% | Inhibition by cimetidine (70% reduction) | pKa modulation via ring substitution |
Adsorptive-mediated transcytosis | 15-20% | Temperature dependence and saturation kinetics | Quaternary ammonium derivatization |
Metabolic stabilization | Critical for brain retention | Esterase inhibitors increase brain AUC 2.3-fold | Bulky substituents at alpha carbon |
Structurally optimized analogs incorporating ethanolamine linkers demonstrate 4.7-fold enhanced brain delivery compared to unmodified parent compounds, attributed to receptor-mediated transcytosis mechanisms [2]. This permeability profile makes the compound a promising carrier for neurotherapeutic delivery, particularly when combined with nanoparticle formulations that further enhance brain endothelial uptake through clathrin-dependent endocytosis pathways.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7